4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone
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Overview
Description
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone is a complex organic compound that features a combination of isoquinolinone, piperidine, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone typically involves multiple steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinolinone core.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the piperidine ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the isoquinolinone core can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone
- **4-{[4-(4-fluorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone
- **4-{[4-(4-bromophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H25ClN2O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(2-methoxyethyl)isoquinolin-1-one |
InChI |
InChI=1S/C24H25ClN2O4/c1-31-15-14-27-16-21(19-4-2-3-5-20(19)22(27)28)23(29)26-12-10-24(30,11-13-26)17-6-8-18(25)9-7-17/h2-9,16,30H,10-15H2,1H3 |
InChI Key |
YNJLRURFWGJPEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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